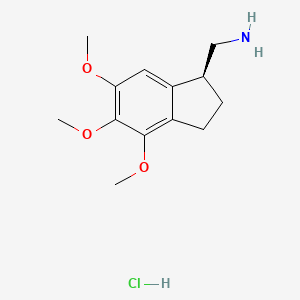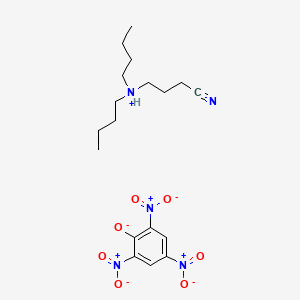
(2-(3-Methyl-1-phenyl-5-pyrazolyloxy)ethyl)trimethylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(3-Methyl-1-phenyl-5-pyrazolyloxy)ethyl)trimethylammonium iodide is a chemical compound that features a pyrazole ring, which is a common structural motif in many pharmaceutically active compounds
Méthodes De Préparation
The synthesis of (2-(3-Methyl-1-phenyl-5-pyrazolyloxy)ethyl)trimethylammonium iodide typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with ethyl bromoacetate to form an intermediate, which is then reacted with trimethylamine to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from 0°C to 78°C .
Analyse Des Réactions Chimiques
(2-(3-Methyl-1-phenyl-5-pyrazolyloxy)ethyl)trimethylammonium iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives, while reduction can lead to the formation of reduced pyrazole compounds .
Applications De Recherche Scientifique
(2-(3-Methyl-1-phenyl-5-pyrazolyloxy)ethyl)trimethylammonium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Due to its structural similarity to other bioactive pyrazole derivatives, it is investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Mécanisme D'action
The mechanism of action of (2-(3-Methyl-1-phenyl-5-pyrazolyloxy)ethyl)trimethylammonium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including modulation of oxidative stress pathways and anti-inflammatory responses .
Comparaison Avec Des Composés Similaires
(2-(3-Methyl-1-phenyl-5-pyrazolyloxy)ethyl)trimethylammonium iodide can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and used in the treatment of conditions like amyotrophic lateral sclerosis (ALS).
1-(4-Methoxyphenyl)-3-methyl-5-pyrazolone: Used as a labeling reagent in analytical chemistry.
1-(2-Naphthyl)-3-methyl-5-pyrazolone: Employed in the analysis of carbohydrates and other biomolecules
Propriétés
Numéro CAS |
5509-29-5 |
|---|---|
Formule moléculaire |
C15H22IN3O |
Poids moléculaire |
387.26 g/mol |
Nom IUPAC |
trimethyl-[2-(5-methyl-2-phenylpyrazol-3-yl)oxyethyl]azanium;iodide |
InChI |
InChI=1S/C15H22N3O.HI/c1-13-12-15(19-11-10-18(2,3)4)17(16-13)14-8-6-5-7-9-14;/h5-9,12H,10-11H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
VGZNKGCKNHIKBW-UHFFFAOYSA-M |
SMILES canonique |
CC1=NN(C(=C1)OCC[N+](C)(C)C)C2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate)](/img/structure/B13768518.png)
![Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]-](/img/structure/B13768522.png)
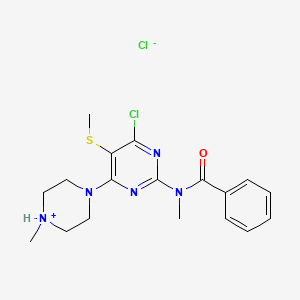
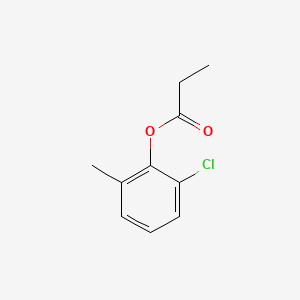
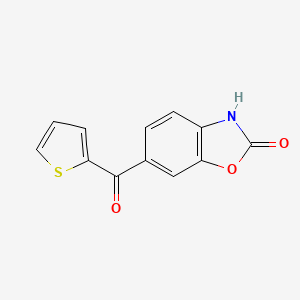
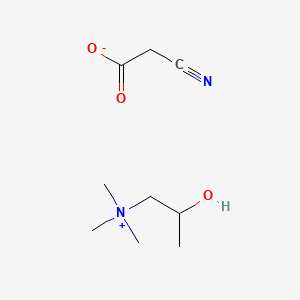
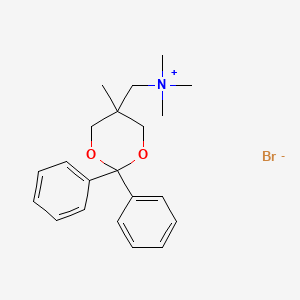

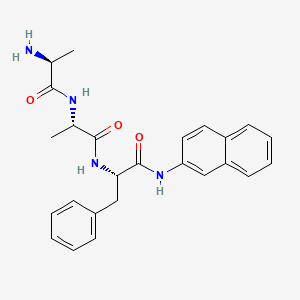
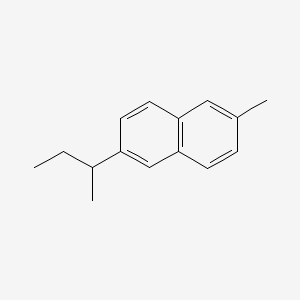
![Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt](/img/structure/B13768574.png)
![2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B13768576.png)
